molecular formula C14H13F2NO2S B2703358 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351646-65-5

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2703358
CAS No.: 1351646-65-5
M. Wt: 297.32
InChI Key: DOXDIEFKEQWJLY-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a thiophene ring attached via a hydroxypropyl linker. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzoyl chloride with 2-hydroxy-2-(thiophen-2-yl)propylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of sensitive intermediates. The use of solvents like dichloromethane or tetrahydrofuran can facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize human error. The use of green chemistry principles, such as solvent recycling and waste reduction, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can be compared with other similar compounds, such as:

    3,4-difluoro-N-(2-hydroxy-2-phenylpropyl)benzamide: Lacks the thiophene ring, which may result in different biological activities and chemical properties.

    3,4-difluoro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and biological effects.

    3,4-difluoro-N-(2-hydroxy-2-(pyridin-2-yl)propyl)benzamide: Features a pyridine ring, which can influence its binding affinity to biological targets and its overall stability.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXDIEFKEQWJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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